molecular formula C21H16FN5O2 B2750710 1-(4-fluorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 841211-50-5

1-(4-fluorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2750710
CAS RN: 841211-50-5
M. Wt: 389.39
InChI Key: YZDXZTOJKSFIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C21H16FN5O2 and its molecular weight is 389.39. The purity is usually 95%.
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Scientific Research Applications

Antihypertensive Agents

The compound has been investigated for its potential as an antihypertensive agent. Researchers synthesized and evaluated a series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives . These derivatives were tested for inhibitory activity against T-type Ca2+ channels. Notably, the isopropyl substituent at the benzylic position played a crucial role in exerting potent inhibitory activity. One specific derivative, N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide (17f) , effectively lowered blood pressure in spontaneously hypertensive rats without inducing reflex tachycardia—a common adverse effect associated with traditional L-type Ca2+ channel blockers .

Indole Derivatives via Iron-Catalyzed Oxidative C(sp3)–H Functionalization

Considering the pharmacophore characteristics of indole derivatives, researchers have explored the iron-catalyzed oxidative C(sp3)–H functionalization of indolin-2-ones . This switchable approach allows selective transformations, displaying excellent activity and chemoselectivity. The development of powerful catalysts for indole synthesis holds promise for drug discovery and medicinal chemistry .

Metal-Free Synthesis of 2,2-Disubstituted Indolin-3-ones

In the absence of a metal catalyst, a metal-free cross-coupling reaction enables the construction of 2,2-disubstituted indolin-3-ones . This efficient synthetic route provides access to these valuable compounds from readily available starting materials. The method offers high yields and short reaction times, making it attractive for organic synthesis and drug development .

properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O2/c22-15-5-7-16(8-6-15)27-20-17(11-24-27)21(29)25(13-23-20)12-19(28)26-10-9-14-3-1-2-4-18(14)26/h1-8,11,13H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDXZTOJKSFIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

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